2-Amino-3-nitro-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one
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Overview
Description
2-Amino-3-nitro-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 2-Amino-3-nitro-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds. The reaction conditions can vary, but common solvents include acetic acid and trifluoroacetic acid . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-Amino-3-nitro-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and nitro groups in the compound can participate in nucleophilic substitution reactions under appropriate conditions.
Scientific Research Applications
2-Amino-3-nitro-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Amino-3-nitro-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways to induce apoptosis in cancer cells .
Comparison with Similar Compounds
2-Amino-3-nitro-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
2-Amino-3-phenylpyrazolo[1,5-a]pyrimidine: Similar structure but lacks the nitro group, which may affect its biological activity.
7-Difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine: Contains a difluoromethyl group, which can enhance its metabolic stability and binding affinity.
Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Known for its antioxidant and antibacterial activities.
These comparisons highlight the unique features of this compound, such as the presence of both amino and nitro groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
201221-99-0 |
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Molecular Formula |
C12H9N5O3 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
2-amino-3-nitro-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H9N5O3/c13-11-10(17(19)20)12-14-8(6-9(18)16(12)15-11)7-4-2-1-3-5-7/h1-6,15H,13H2 |
InChI Key |
MHLZJFZYGIIIQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=C(N3)N)[N+](=O)[O-] |
Origin of Product |
United States |
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